

Application Notes and Protocols for Chmfl-abl-121 Kinase Activity Assay

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Compound of Interest

Compound Name: Chmfl-abl-121

Cat. No.: B12424208

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Introduction

Chmfl-abl-121 is a highly potent, type II inhibitor of ABL kinase, demonstrating significant activity against both wild-type ABL and a range of clinically relevant mutants, including the highly resistant T315I mutation.[1][2][3] This compound has emerged as a promising candidate in the development of targeted therapies for Chronic Myeloid Leukemia (CML). These application notes provide detailed protocols for biochemical and cell-based assays to evaluate the kinase activity of **Chmfl-abl-121**, enabling researchers to assess its potency and cellular efficacy.

Data Presentation

Biochemical Potency of Chmfl-abl-121

The inhibitory activity of **Chmfl-abl-121** has been quantified against purified ABL kinase proteins, revealing its high potency.

Target Kinase	IC50 (nM)
Wild-type ABL (inactive)	2
T315I mutant ABL (inactive)	0.2

Table 1: Biochemical IC50 values for **Chmfl-abl-121** against wild-type and T315I mutant ABL kinase.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Cellular Antiproliferative Activity of Chmfl-abl-121

In cellular contexts, **Chmfl-abl-121** effectively inhibits the proliferation of CML cell lines driven by the BCR-ABL oncoprotein.

Cell Line	GI50 (nM)
K562	56
MEG-01	18
KU812	57

Table 2: Antiproliferative GI50 values of **Chmfl-abl-121** in various CML cell lines.[\[4\]](#)

Signaling Pathway

The BCR-ABL fusion protein, characteristic of CML, drives oncogenesis through the constitutive activation of multiple downstream signaling pathways that regulate cell proliferation, survival, and adhesion. **Chmfl-abl-121** exerts its therapeutic effect by inhibiting the kinase activity of BCR-ABL, thereby blocking these critical signaling cascades.

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